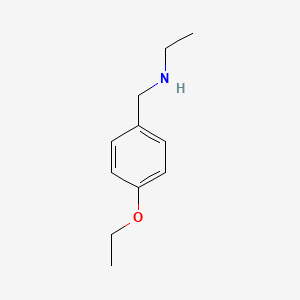

![molecular formula C₂₁H₁₈N₂O₅ B1145009 (1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind CAS No. 1598416-07-9](/img/no-structure.png)

(1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

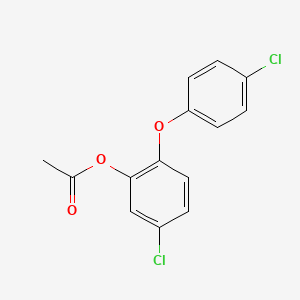

(1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₁₈N₂O₅ and its molecular weight is 378.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Cytochrome P450 Inhibition

A significant aspect of research involving this compound focuses on its metabolism by hepatic Cytochrome P450 (CYP) enzymes. Inhibitors of CYP isoforms are crucial for understanding drug-drug interactions and predicting metabolism-based adverse effects. The selectivity and potency of chemical inhibitors against various CYP isoforms have been reviewed to guide in vitro assessments for new therapeutic compounds (Khojasteh et al., 2011).

Synthetic Organic Chemistry and Biological Applications

Coumarin derivatives, closely related in structural complexity to the specified compound, have wide-ranging applications in synthetic organic chemistry and pharmaceutical development. These derivatives are pivotal in creating bioactive molecules with antitumor, anti-inflammatory, antiviral, and antibacterial effects. The synthesis, reactivity, and biological applications of such compounds highlight their importance across different scientific and therapeutic fields (Yoda, 2020).

Pharmacological Research and Antipsychotic Drug Development

In pharmacological research, compounds structurally related to the queried chemical have been investigated for their potential as atypical antipsychotic drugs. These studies involve evaluating the behavioral properties of novel compounds in animal models to predict their effectiveness in treating psychiatric disorders, illustrating the compound's relevance in developing new therapeutic agents (Bruhwyler et al., 1997).

Chemical Synthesis and Drug Development

Research also extends to the synthesis and development of therapeutically significant drugs, such as antithrombotic and antiplatelet agents. For instance, the development of clopidogrel, a potent antithrombotic drug, involves complex synthetic pathways that mirror the challenges in synthesizing the queried compound. These efforts underscore the importance of innovative synthetic strategies in pharmaceutical development (Saeed et al., 2017).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3R)-2-Acetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind involves the condensation of 2-acetyl-1,3-benzodioxole with 1,2,3,4-tetrahydro-β-carboline followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2-acetyl-1,3-benzodioxole", "1,2,3,4-tetrahydro-β-carboline", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-acetyl-1,3-benzodioxole (1.0 g, 5.0 mmol) and 1,2,3,4-tetrahydro-β-carboline (1.2 g, 7.5 mmol) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding hydrochloric acid (1 M) dropwise until the pH reaches 2.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield a yellow oil.", "Step 7: Dissolve the oil in a mixture of water (10 mL) and sodium hydroxide (1 M) and stir for 30 minutes.", "Step 8: Acidify the solution with hydrochloric acid (1 M) to pH 2 and extract with ethyl acetate (3 x 20 mL).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound as a white solid (0.8 g, 60%)." ] } | |

CAS No. |

1598416-07-9 |

Molecular Formula |

C₂₁H₁₈N₂O₅ |

Molecular Weight |

378.38 |

Synonyms |

Tadalafil Impurity E |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)